Introduction: The Strategic Importance of a Halogenated Building Block
Introduction: The Strategic Importance of a Halogenated Building Block
An In-Depth Technical Guide to 2-Chloro-5-iodobenzonitrile (CAS 289039-29-8)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the success of a research program. 2-Chloro-5-iodobenzonitrile, identified by its CAS number 289039-29-8, has emerged as a cornerstone intermediate for the development of complex molecular architectures.[1] Its trifunctional nature—possessing a nitrile group and two distinct halogen atoms (chloro and iodo) on a benzene ring—provides a versatile platform for sequential and site-selective modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
The reliability of any synthetic protocol begins with a thorough understanding of the physical and chemical characteristics of the reagents. 2-Chloro-5-iodobenzonitrile is typically supplied as a high-purity, crystalline solid, ensuring predictable stoichiometry and reactivity in downstream applications.[1]
| Property | Value | Reference(s) |
| CAS Number | 289039-29-8 | [2][3] |
| Molecular Formula | C₇H₃ClIN | [1][2][3] |
| Molecular Weight | 263.46 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 115-119 °C | [1][2] |
| Boiling Point | 300.1 ± 27.0 °C (Predicted) | [4] |
| Purity | >98% (Typical) | [1][2] |
| Density | ~2.0 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like THF, DMF, and DMSO. |
Synthesis and Mechanistic Considerations
The preparation of 2-Chloro-5-iodobenzonitrile is a critical process that dictates its purity and cost-effectiveness. A common and industrially scalable approach involves a Sandmeyer-type reaction, starting from a readily available aniline derivative.[5][6] This pathway is favored for its reliability and high yields.
The logical workflow begins with the diazotization of an appropriate aminobenzonitrile, followed by the introduction of iodine.
Caption: Synthetic workflow for 2-Chloro-5-iodobenzonitrile via diazotization.
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol describes a representative lab-scale synthesis. The causality behind the choice of reagents is critical:
-
Hydrochloric Acid (HCl): Provides the acidic medium necessary for the formation of nitrous acid (from NaNO₂) and stabilizes the resulting diazonium salt.
-
Sodium Nitrite (NaNO₂): The diazotizing agent that converts the primary amine to a diazonium group. It is added slowly at low temperatures (0-5 °C) because diazonium salts are thermally unstable.
-
Potassium Iodide (KI): Acts as the iodide source. The iodide ion displaces the dinitrogen gas from the diazonium salt to form the aryl iodide.
Methodology:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-5-aminobenzonitrile (1.0 eq) in 3M hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 2-Chloro-5-iodobenzonitrile as a pure crystalline solid.
-
Validation: Confirm product identity and purity by measuring the melting point (expected: 115-119 °C) and obtaining spectroscopic data (NMR, IR).
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Chloro-5-iodobenzonitrile lies in the differential reactivity of its functional groups. The iodine atom is significantly more reactive than the chlorine atom in metal-catalyzed cross-coupling reactions, enabling selective functionalization.[7] This makes it an ideal scaffold for building molecular complexity.
A primary application is its use as a building block for kinase inhibitors and other targeted therapeutics, such as Wnt signaling pathway modulators.[4][8]
Caption: Application in Suzuki-Miyaura cross-coupling for building complex molecules.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the selective reactivity of the C-I bond.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-iodobenzonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2-chlorobenzonitrile product.
The resulting product retains the chloro and nitrile groups, which can be subjected to further transformations, such as nucleophilic aromatic substitution or hydrolysis, demonstrating the molecule's role as a versatile intermediate.[7]
Spectroscopic Characterization Profile
While experimental data should always be acquired, the expected spectroscopic signatures provide a baseline for structural confirmation.
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¹H NMR: The spectrum should display three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets and a doublet of doublets) will be characteristic of the 1,2,5-substitution pattern.
-
¹³C NMR: Expect seven distinct carbon signals. The nitrile carbon (C≡N) will appear around 115-120 ppm. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents (Cl, I, CN).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 263. A characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be observed.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. 2-Chloro-5-iodobenzonitrile is classified as harmful and toxic.[9][4]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid generating dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[4][11]
-
First Aid:
Conclusion
2-Chloro-5-iodobenzonitrile is more than a simple chemical; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, its capacity for selective, sequential chemical transformations make it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[1][7] A thorough understanding of its reactivity and handling requirements, as detailed in this guide, is the foundation for leveraging its full synthetic potential.
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